Brd7-IN-3 vs. BRD7-IN-2: Comparable Biochemical Affinity but Distinct Cellular Selectivity for BRD7
In a direct head-to-head comparison within the same study, Brd7-IN-3 (1-78) and its close analog BRD7-IN-2 (2-77) both exhibited submicromolar binding to BRD7 in biochemical assays (Kd = 290 nM vs. 340 nM, respectively) [1]. However, cellular NanoBRET assays revealed a key functional difference: Brd7-IN-3 achieved a lower IC50 for BRD7 (0.8 μM) compared to BRD7-IN-2 (1.2 μM), while both showed similar, weaker inhibition of BRD9 (3.3 μM and 3.2 μM, respectively) [1].
| Evidence Dimension | Cellular target engagement (NanoBRET) IC50 |
|---|---|
| Target Compound Data | BRD7 IC50 = 0.8 μM; BRD9 IC50 = 3.3 μM |
| Comparator Or Baseline | BRD7-IN-2 (2-77): BRD7 IC50 = 1.2 μM; BRD9 IC50 = 3.2 μM |
| Quantified Difference | Brd7-IN-3 exhibits ~33% greater potency for BRD7 in cells (0.8 vs 1.2 μM) while maintaining equivalent BRD9 activity |
| Conditions | HEK293T cells, NanoBRET target engagement assay |
Why This Matters
For researchers focused on BRD7-specific biology, Brd7-IN-3 offers a modest but quantifiable improvement in cellular potency, which may translate to a better therapeutic window when minimizing BRD9-mediated effects.
- [1] Ordentlich, P., et al. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer. J. Med. Chem. 2023, 66, 16, 11250–11270. View Source
